Sodium Methyl Carbonate: A Comprehensive Technical Guide to its Synthesis and Properties
Sodium Methyl Carbonate: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium methyl carbonate (SMC) is a versatile and stable C1 synthon with growing importance in organic synthesis.[1] This technical guide provides an in-depth overview of the synthesis and key properties of sodium methyl carbonate, tailored for researchers, scientists, and professionals in drug development. It offers detailed experimental protocols for its preparation, a comprehensive summary of its physicochemical properties, and a discussion of its reactivity, particularly its differential reactions with organometallic reagents.[1]
Synthesis of Sodium Methyl Carbonate
The most common and direct laboratory-scale synthesis of sodium methyl carbonate involves the carbonation of sodium methoxide (B1231860).[1] This method is efficient and relies on the reaction of a strong base (sodium methoxide) with a Lewis acid (carbon dioxide).
Experimental Protocol: Carbonation of Sodium Methoxide
This protocol details the synthesis of sodium methyl carbonate from sodium methoxide and carbon dioxide gas.
Materials:
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Sodium methoxide (NaOCH₃)
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Anhydrous methanol (B129727) (CH₃OH)
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Carbon dioxide (CO₂) gas
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Inert gas (e.g., Argon or Nitrogen)
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Schlenk flask or a three-necked round-bottom flask
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Gas inlet tube
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Magnetic stirrer and stir bar
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Filtration apparatus (e.g., Büchner funnel)
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Drying apparatus (e.g., vacuum oven or desiccator)
Procedure:
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Reaction Setup: A dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet is assembled under an inert atmosphere.
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Dissolution of Sodium Methoxide: Anhydrous methanol is added to the flask, followed by the careful addition of sodium methoxide. The mixture is stirred until the sodium methoxide is completely dissolved, forming a homogeneous solution.
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Carbonation: A steady stream of carbon dioxide gas is bubbled through the sodium methoxide solution at a moderate rate. The reaction is typically carried out at ambient temperature (20–25°C).[1]
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Precipitation: As the reaction proceeds, sodium methyl carbonate, which has limited solubility in methanol, will precipitate out of the solution as a white solid.[1]
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Reaction Completion: The flow of carbon dioxide is continued until the precipitation of the product appears to be complete. A slight excess of carbon dioxide is generally used to ensure the complete conversion of sodium methoxide.[1]
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Isolation of Product: The reaction mixture is filtered to collect the precipitated sodium methyl carbonate. The solid is washed with a small amount of cold, dry methanol to remove any unreacted sodium methoxide or other soluble impurities.[1]
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Drying: The collected solid is dried under vacuum to remove any residual solvent, yielding pure sodium methyl carbonate.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of sodium methyl carbonate.
Properties of Sodium Methyl Carbonate
This section summarizes the key physical, chemical, and spectroscopic properties of sodium methyl carbonate in a structured format for easy reference.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂H₃NaO₃ |
| Molecular Weight | 98.03 g/mol [1] |
| CAS Number | 6482-39-9[1] |
| Appearance | White powder/solid |
| Melting Point | N/A (decomposes upon heating)[2] |
| Boiling Point | 119.1 °C at 760 mmHg[2] |
| Solubility | Soluble in water.[2] Limited solubility in methanol.[1] Insoluble in acetone (B3395972) and ethyl acetate.[1] |
| Stability | Stable under normal conditions, but can decompose upon heating or exposure to moisture.[2] |
Spectroscopic Data
| Spectroscopy | Wavenumber / Chemical Shift |
| IR (Infrared) | ~1615 cm⁻¹ (C=O stretching)[1] |
| ¹H NMR (DMSO-d₆) | ~3.32 ppm (s, 3H, -OCH₃)[1] |
| ¹³C NMR | ~156-162 ppm (carbonate carbon)[1] |
Reactivity and Applications
Sodium methyl carbonate serves as a stable and convenient alternative to gaseous carbon dioxide in organic synthesis.[1] A key feature of its utility is its differential reactivity towards various organometallic reagents, which allows for the selective synthesis of different functional groups.[1]
Differential Reactivity with Organometallic Reagents
The choice between a Grignard reagent and an organolithium reagent dictates the outcome of the reaction with sodium methyl carbonate, leading selectively to either carboxylic acids or symmetrical ketones.[1]
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Reaction with Grignard Reagents (RMgX): The reaction of sodium methyl carbonate with Grignard reagents selectively produces carboxylic acids.[1]
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Reaction with Organolithium Reagents (RLi): In contrast, its reaction with organolithium reagents yields symmetrical ketones.[1]
This orthogonal reactivity can be exploited in a one-pot synthesis of unsymmetrical ketones by the sequential addition of a Grignard reagent followed by an organolithium reagent.[1]
Diagram of the Differential Reactivity:
Caption: Differential reactivity of SMC with organometallic reagents.
Conclusion
Sodium methyl carbonate is a valuable reagent in organic synthesis, offering a safe and easy-to-handle alternative to gaseous carbon dioxide. Its synthesis from sodium methoxide is straightforward, and its differential reactivity with organometallic reagents provides a versatile tool for the selective formation of carboxylic acids and ketones. This guide provides the essential technical information for researchers to effectively synthesize and utilize sodium methyl carbonate in their work.
